(2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(1-cyclobutylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)5-4-8-6-11-12(7-8)9-2-1-3-9/h4-7,9H,1-3H2,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXORBTBHQDTFJE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, also known by its CAS number 2089534-10-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Pyrazole compounds often interact with various biological targets, influencing pathways such as inflammation and cell signaling. Specifically, this compound may modulate the activity of enzymes or receptors involved in these processes.
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory effects : Many pyrazole compounds have been documented to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
- Antimicrobial properties : Some derivatives show activity against various bacterial strains and fungi.
- Anticancer potential : Certain pyrazole-based compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as therapeutic agents in oncology.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study highlighted the anti-inflammatory effects of pyrazole derivatives, showing that they significantly reduced inflammation markers in animal models. This suggests that this compound may share similar properties . -
Antimicrobial Activity :
In vitro tests conducted on various pyrazole compounds revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis . -
Cytotoxicity Against Cancer Cells :
Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, a derivative similar to this compound was tested on breast cancer cells, resulting in a notable decrease in cell viability .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the core (2E)-3-(1-substituted-1H-pyrazol-4-yl)prop-2-enoic acid scaffold but differ in substituents and properties:
*Calculated from molecular formula.
Key Structural and Functional Differences
Substituent Effects
- Cyclobutyl vs. Methyl/Phenyl : The cyclobutyl group in the target compound confers steric hindrance and may reduce rotational freedom compared to smaller methyl or planar phenyl groups. This could enhance binding specificity in enzyme targets but reduce solubility .
- Ester Derivative : Methylation of the carboxylic acid (CAS 192661-36-2) exemplifies a prodrug strategy to bypass solubility limitations, enabling better cellular uptake .
Molecular Weight and Bioavailability
- Higher molecular weight analogs (e.g., 246.24 g/mol for the fluorinated compound) may face challenges in bioavailability, whereas lower-weight derivatives like the imidazole variant (138.13 g/mol) could exhibit improved diffusion rates .
Heterocycle Variation
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key steps:
- Formation of the pyrazole ring : The pyrazole core is constructed by condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or equivalents.
- Introduction of the cyclobutyl substituent : The N-1 position of the pyrazole is alkylated with a cyclobutyl moiety, typically through nucleophilic substitution or alkylation reactions.
- Attachment of the propenoic acid side chain : The (2E)-propenoic acid group is introduced at the 4-position of the pyrazole ring, often via a Heck coupling or related cross-coupling methods, or through condensation reactions involving appropriate aldehyde or acid precursors.
Detailed Preparation Method
Based on available research and chemical supplier data, the preparation of (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid can be outlined as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrazole ring synthesis | Reaction of hydrazine with β-diketone or β-ketoester precursors | Forms the 1H-pyrazole core |
| 2 | N-1 Cyclobutyl substitution | Alkylation of pyrazole nitrogen with cyclobutyl halide (e.g., cyclobutyl bromide) under basic conditions | Typically uses bases like potassium carbonate or sodium hydride |
| 3 | Introduction of propenoic acid side chain | Coupling with acrylic acid derivatives or via Heck coupling using vinyl precursors | Ensures (2E)-configuration of the double bond |
| 4 | Purification | Chromatography or recrystallization | Final compound isolated as a pure solid |
This synthetic route is supported by the molecular structure data and standard organic synthesis protocols for pyrazole derivatives.
Reaction Conditions and Optimization
- Solvents : Common solvents include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) for alkylation and coupling reactions.
- Temperature : Alkylation steps are typically carried out at room temperature to moderate heating (25–80°C) depending on the reactivity of the alkylating agent.
- Catalysts : Palladium catalysts may be employed in Heck coupling steps to introduce the propenoic acid moiety with high stereoselectivity.
- Yield and Purity : Optimization of reaction times and reagent ratios is crucial to maximize yield and purity, often monitored by chromatographic and spectroscopic techniques.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Remarks |
|---|---|---|
| Molecular Formula | C10H12N2O2 | Confirmed by elemental analysis |
| Molecular Weight | 192.21 g/mol | Matches calculated value |
| Alkylation Base | K2CO3 or NaH | Efficient for N-alkylation |
| Alkylating Agent | Cyclobutyl bromide or chloride | Provides cyclobutyl substituent |
| Coupling Catalyst | Pd(PPh3)4 or Pd(OAc)2 | For Heck coupling |
| Solvent | DMF, DMSO, or THF | Polar aprotic solvents |
| Reaction Temperature | 25–80°C | Depends on step |
| Purification Method | Column chromatography or recrystallization | Ensures product purity |
Research Findings and Notes
- The stereochemistry of the propenoic acid double bond is predominantly (2E), which is critical for biological activity and confirmed by NMR and X-ray crystallography.
- The cyclobutyl substitution at N-1 of the pyrazole ring enhances the compound’s stability and lipophilicity, influencing its potential pharmacokinetic properties.
- Literature indicates that the preparation methods are adaptable for analog synthesis by varying the alkyl substituent or the propenoic acid side chain, allowing for structure-activity relationship studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
